Dihydroetorphine hydrochloride

Description

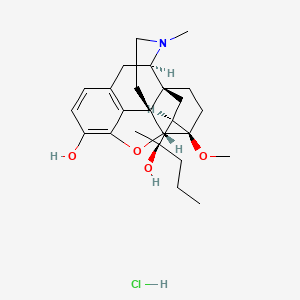

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-16-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,17-18,21,27-28H,5,8-14H2,1-4H3;1H/t17-,18-,21-,22-,23-,24+,25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHDQSKAXOSHGA-DTUSRQQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@](C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155536-45-1 | |

| Record name | 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α,17-dimethyl-α-propyl-, hydrochloride (1:1), (αR,5α,7α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155536-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroetorphine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155536451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROETORPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPU5B72OOI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Advanced Derivative Development

Origins from the 6,14-Bridged Oripavine Series

Dihydroetorphine is a member of the oripavine subclass of opioid alkaloids, which are distinguished by a 6,14-endo-etheno bridge. This structural feature imparts a rigid conformation to the molecule. The synthesis of these compounds, often referred to as the Bentley compounds, began in the 1960s and represented a significant breakthrough in the development of "super-potent" μ-opioid agonists. wikipedia.org

The parent compound of this series, 6,14-endoethenotetrahydrooripavine, already exhibits analgesic potency significantly greater than morphine. wikipedia.org The synthetic journey to dihydroetorphine and its analogues typically starts from thebaine, a major metabolite of which is oripavine. wikipedia.orgscirp.org Thebaine and oripavine contain a conjugated diene system in ring-C, making them ideal precursors for the construction of the characteristic 6,14-etheno bridge via Diels-Alder reactions. mdpi.comnih.gov The development of these compounds has been a focal point of research for decades, aiming to generate analgesics with improved properties. mdpi.com

Advanced Synthetic Methodologies for Dihydroetorphine Hydrochloride and Analogues

The synthesis of this compound is a multi-step process that relies on a series of key chemical transformations. google.com Modern synthetic strategies often focus on improving efficiency, stereochemical control, and the generation of novel analogues with tailored pharmacological profiles.

Diels-Alder Adducts and Thebaine Derivatives in Chemical Synthesis Research

The cornerstone of synthesizing the 6,14-ethenomorphinan skeleton is the Diels-Alder reaction. mdpi.com Thebaine, with its electron-rich 1-methoxy-1,3-cyclohexadiene (B1594827) substructure, readily reacts with electron-deficient dienophiles. mdpi.comnih.gov This [4+2] cycloaddition is a highly controlled process, primarily governed by the interaction between the highest occupied molecular orbital (HOMO) of the diene (thebaine) and the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.gov

The reaction of thebaine with various dienophiles, such as methyl vinyl ketone, has been extensively studied. mdpi.comwiley.com This reaction typically yields a primary adduct which serves as a crucial intermediate for further modifications. wiley.com Research has also explored the use of other dienophiles, including acrolein, ethyl vinyl ketone, methyl acrylate (B77674), and acrylonitrile, to generate a diverse range of adducts. mdpi.com The reaction with nitroso-arenes has also been shown to produce Diels-Alder adducts that can be converted into previously inaccessible 14-aminocodeinone derivatives. rsc.org The unique diene moiety of thebaine has also been reacted with acetylenic compounds, although this has received less attention than reactions with ethylenic dienophiles. ineosopen.org

| Dienophile | Reaction Conditions | Key Product(s) | Reference |

|---|---|---|---|

| Methyl vinyl ketone | Reflux, 1 h | Thevinone (7α-acetyl derivative) | mdpi.com |

| Ethyl vinyl ketone | Neat, 100 °C, 4 h | 7α-propionyl derivative | mdpi.com |

| Ethyl acrylate | Neat, reflux, 6 h | 7α-ethoxycarbonyl derivative | mdpi.com |

| Nitroethene | Benzene, boiling, 19 h | 7α-nitro adduct | mdpi.com |

| Nitroso-arenes | - | 14-Arylaminocodeinone derivatives | rsc.org |

Stereochemical Control and Isomeric Investigations in Synthesis

The stereochemistry of dihydroetorphine and its analogues is critical to their biological activity. The Diels-Alder reaction of thebaine is highly stereoselective. The dienophile approaches the diene system from the less sterically hindered β-face (the side of the nitrogen atom), leading predominantly to the formation of 7α-substituted adducts. mdpi.comineosopen.org This regioselectivity is influenced by the polarizing effect of the 6-methoxy group on the diene system. mdpi.com

While the Diels-Alder reaction itself is highly stereoselective, the subsequent Grignard addition to introduce the side chain at C7 creates a new stereocenter at C19. The addition of propyl magnesium halide to the dihydrothebaine (B8444324) derivative has been reported to exhibit high stereoselectivity, yielding primarily the (R)-diastereomer. google.com In fact, the (S)-isomer of dihydroetorphine was not prepared until a specific synthetic route was developed to access it. google.com This alternative route allows for the preparation of (S)-dihydroetorphine in high diastereomeric excess, which is crucial for confirming the stereochemistry of the known isomers and for investigating the pharmacological properties of the individual stereoisomers. google.com The ability to synthesize specific stereoisomers, such as R-dihydroetorphine and S-dihydroetorphine, is essential for detailed structure-activity relationship (SAR) studies. google.com

| Reaction Step | Stereochemical Outcome | Key Factors | Reference |

|---|---|---|---|

| Diels-Alder Reaction | Predominantly β-face attack, leading to 7α-substituted adducts. | Steric hindrance from the piperidine (B6355638) ring on the α-face. Electronic effects of the 6-methoxy group. | mdpi.comnih.gov |

| Grignard Addition | Can be highly stereoselective, often yielding the (R)-diastereomer at C19. Specific routes can produce the (S)-diastereomer. | Nature of the Grignard reagent and the substrate. Reaction conditions. | google.comarabjchem.org |

Development and Characterization of Novel Structural Analogues

The versatile chemistry of the 6,14-ethenomorphinan scaffold has enabled the synthesis of a wide array of novel structural analogues. These efforts are aimed at exploring the structure-activity relationships and developing compounds with more desirable pharmacological profiles. For instance, new etorphine analogues have been synthesized from 7-chloro-6-demethoxythebaine and 7-chloro-5β-methyl-6-demethoxythebaine. dntb.gov.ua The Diels-Alder reaction of these modified dienes with ethyl acrylate yielded a mixture of adducts, demonstrating how modifications to the starting material can influence the reaction's outcome. dntb.gov.ua

Another area of investigation involves the synthesis of cinnamoyl derivatives of 7α-aminomethyl-6,14-endoethanotetrahydrothebaine and the corresponding oripavine. nih.gov These compounds were found to be low-efficacy partial agonists or antagonists with some selectivity for the mu-opioid receptor. nih.gov Furthermore, the synthesis of dansyl derivatives of 6,14-ethenomorphinans has been reported, which, due to their fluorescent properties, can enhance the sensitivity and selectivity of their analytical determination. nih.gov The development of radiolabeled derivatives, such as [¹¹C]DHE, has also been a significant area of research, requiring the synthesis of specific precursors like 3-O-trityl-6-O-desmethyl-dihydroetorphine. dntb.gov.uaresearchgate.net

Salt Formation Methodologies for Research Compounds

The final step in the preparation of dihydroetorphine for research and potential clinical use is its conversion to a stable, water-soluble salt form, typically the hydrochloride salt. This is usually achieved by treating the free base with hydrochloric acid in a suitable solvent, such as methanol (B129727) or diethyl ether. For example, after the final hydrogenation step to produce dihydroetorphine, the resulting compound is treated with HCl in methanol to yield this compound. Similarly, after demethylation of a precursor, the product can be treated with a saturated solution of HCl in diethyl ether to form the hydrochloride salt. The formation of hydrochloride salts is a common practice for tertiary amines in pharmaceutical chemistry to improve their stability, solubility, and handling properties. mdpi.com

Molecular Pharmacology and Opioid Receptor Binding Profile

Opioid Receptor Affinities and Selectivity in Research Models

Dihydroetorphine hydrochloride's primary mechanism of action involves its interaction with the three main types of opioid receptors: mu (μ), delta (δ), and kappa (κ), which are all G protein-coupled receptors. patsnap.com

Research has consistently demonstrated that dihydroetorphine is a potent agonist at the mu-opioid receptor (MOR). patsnap.com It exhibits a very high affinity for this receptor, which is largely responsible for its powerful analgesic effects. patsnap.compatsnap.com In fact, its binding affinity for the MOR is reported to be 1,000 to 12,000 times greater than that of morphine. Some studies have characterized dihydroetorphine as a selective ligand for the mu-opioid receptor. nih.govnih.gov One study using radioligand binding assays found the relative affinity ratio of dihydroetorphine for mu-, delta-, and kappa-opioid receptors to be 333:1:1, supporting its mu-receptor selectivity. nih.govresearchgate.net This high affinity allows it to effectively engage the receptors even at low concentrations. patsnap.com

Contrasting findings exist regarding the extent of its interaction with delta and kappa receptors. One study suggests that unlike morphine, which preferentially binds to the mu-opioid receptor, dihydroetorphine binds with high affinity to not only mu but also delta and kappa opioid receptors. nih.gov This study reported Ki values of 4.5 x 10⁻¹⁰ M for mu, 1.8 x 10⁻⁹ M for delta, and 5.7 x 10⁻¹⁰ M for kappa receptors. researchgate.netnih.gov Another study reported that dihydroetorphine and etorphine have almost the same binding affinities for all three receptor types. nih.gov This broader interaction with all three opioid receptor types may contribute to its unique properties. nih.govmdpi.com

| Receptor Type | Reported Affinity/Activity | Reference |

| Mu (μ) | High affinity agonist | patsnap.compatsnap.com |

| 1,000-12,000x > Morphine | ||

| Relative affinity ratio μ:δ:κ = 333:1:1 | nih.govresearchgate.net | |

| Ki = 4.5 x 10⁻¹⁰ M | researchgate.netnih.gov | |

| Delta (δ) | Lower affinity than μ | patsnap.com |

| Binds with high affinity | nih.gov | |

| Ki = 1.8 x 10⁻⁹ M | researchgate.netnih.gov | |

| Kappa (κ) | Lower affinity than μ | patsnap.com |

| Binds with high affinity | nih.gov | |

| Ki = 5.7 x 10⁻¹⁰ M | researchgate.netnih.gov |

Intracellular Signaling Pathways and Mechanistic Research

Upon binding to opioid receptors, this compound triggers a cascade of intracellular events. patsnap.com

A key mechanism initiated by dihydroetorphine's binding to mu-opioid receptors is the inhibition of adenylate cyclase activity. patsnap.com This enzyme is responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial secondary messenger. patsnap.com By inhibiting adenylate cyclase, dihydroetorphine leads to a decrease in intracellular cAMP levels. patsnap.com This reduction in cAMP is a central part of the signaling pathway that ultimately leads to the desired analgesic effect. patsnap.com Studies have shown that dihydroetorphine inhibits forskolin-stimulated cAMP production through all three opioid receptor types (mu, delta, and kappa) via pertussis toxin-sensitive G proteins. nih.gov The IC50 values for this inhibition were found to be 4.2 x 10⁻¹¹ M for mu, 8.6 x 10⁻¹⁰ M for delta, and 4.3 x 10⁻⁹ M for kappa receptors, demonstrating its potency as an agonist at all three receptor types. nih.gov

The reduction in cAMP levels caused by dihydroetorphine leads to decreased neuronal excitability and the inhibition of the release of certain neurotransmitters. patsnap.com Notably, it inhibits the release of substance P and glutamate, which are key players in the transmission of pain signals. patsnap.com Substance P, a neuropeptide found in primary afferent nerve fibers, is involved in transmitting pain information to the central nervous system. wikipedia.organnualreviews.org Opioids are known to attenuate the release of substance P from these nerve fibers. annualreviews.org

Receptor Binding Kinetics and Pharmacodynamic Plateau Observations in Research Models

The interaction of dihydroetorphine with opioid receptors also involves distinct binding kinetics. patsnap.com The rapid onset of its effects is attributed to its efficient distribution to the central nervous system.

In a study on healthy male volunteers, R-dihydroetorphine exhibited a plateau in its respiratory depressant effects. nih.gov This was best described by a sigmoid EMAX model. nih.gov Interestingly, over the same dose range, the analgesic effect did not show a plateau and was best described by a linear model. nih.gov This suggests a potential separation between the dose-response curves for analgesia and respiratory depression, a highly desirable characteristic for an opioid analgesic. nih.gov The exact reasons for this are not fully understood but are thought to be related to its distinct receptor binding kinetics and its activity at the mu-opioid receptor. patsnap.com

Agonist and Antagonist Properties for Mu-Opioid Receptors in Preclinical Models

This compound (DHE) is recognized principally as a potent and highly selective agonist for the mu-opioid receptor (MOR). nih.govnih.gov Preclinical research, utilizing both in vitro binding assays and in vivo animal models, has consistently demonstrated its high affinity and efficacy at this receptor, which mediates its significant analgesic effects. nih.govnih.gov

Radioligand binding assays have been employed to quantify the selectivity of dihydroetorphine for various opioid receptors. These studies revealed a pronounced preference for the mu-opioid receptor. One investigation determined the relative affinity ratio of dihydroetorphine for mu-, delta-, and kappa-opioid receptors to be 333:1:1, respectively, underscoring its high selectivity for the MOR. nih.govresearchgate.net This selectivity is further substantiated by in vivo experiments where the analgesic effects of dihydroetorphine administered via intracerebroventricular injection in mice were effectively antagonized by the mu-selective antagonist beta-funaltrexamine. nih.govresearchgate.net Conversely, selective antagonists for the delta (naltrindole) and kappa (nor-binaltorphimine) receptors did not block its analgesic activity. nih.govresearchgate.net This body of evidence firmly establishes that the primary pharmacological actions of dihydroetorphine are mediated through its agonist activity at the mu-opioid receptor. nih.gov

Intriguingly, some preclinical studies in mice have suggested that dihydroetorphine may possess a dualistic activity profile at the mu-opioid receptor, functioning as an agonist initially, followed by an antagonist phase as its own agonistic effects wane. nih.gov Research using the tail-flick test to measure antinociception observed that the agonist effect of dihydroetorphine peaked 15 to 30 minutes after administration and was no longer significant after 90 minutes. nih.gov When morphine, another MOR agonist, was administered 30 minutes after dihydroetorphine, its antinociceptive effect was enhanced. nih.gov However, if morphine was administered 120 minutes after dihydroetorphine, its effect was significantly diminished, indicating a reversible antagonist action by dihydroetorphine at the mu-opioid receptor. nih.gov This antagonistic phase was observed to last for up to six hours. nih.gov This research suggests a complex, time-dependent interaction with the mu-opioid receptor, though its primary classification remains that of a potent agonist. nih.govresearchgate.net

Interactive Data Tables

Table 1: Time-Dependent Agonist and Antagonist Effects of Dihydroetorphine in Mice (Tail-Flick Model)

This table summarizes the dualistic properties of dihydroetorphine on mu-opioid receptor-mediated antinociception as observed in preclinical mouse models. nih.gov

| Time Point / Condition | Observed Effect of Dihydroetorphine | Interaction with Morphine |

| Peak Agonist Activity | 15-30 minutes post-administration | N/A |

| Duration of Agonist Activity | Up to 90 minutes | N/A |

| Morphine administered 30 min post-DHE | Agonist effect present | Enhanced morphine antinociception |

| Morphine administered 120 min post-DHE | Agonist effect absent | Reduced morphine antinociception (Antagonism) |

| Duration of Antagonist Activity | N/A | Up to 6 hours |

Table 2: Preclinical Mu-Opioid Receptor Binding and Selectivity of Dihydroetorphine

This table outlines the binding characteristics of dihydroetorphine, highlighting its selectivity for the mu-opioid receptor based on radioligand assays and antagonist challenges. nih.govresearchgate.net

| Parameter | Finding |

| Primary Receptor Target | Mu-Opioid Receptor (MOR) |

| Relative Binding Affinity (μ:δ:κ) | 333 : 1 : 1 |

| Antagonism of Analgesic Effect by: | |

| beta-funaltrexamine (μ-antagonist) | Yes |

| naltrindole (δ-antagonist) | No |

| nor-binaltorphimine (κ-antagonist) | No |

Preclinical Pharmacokinetics and Metabolic Studies

Absorption and Distribution Dynamics in Animal Models

The absorption and distribution of dihydroetorphine are marked by its rapid transit to the central nervous system following parenteral administration, a key factor in its potent analgesic effect.

Central Nervous System Penetration following Administration in Preclinical Research

Preclinical investigations have consistently shown that dihydroetorphine rapidly penetrates the central nervous system (CNS) after parenteral administration. nih.gov A study in hairless rats provided quantitative insight into this process, demonstrating that the concentration of dihydroetorphine in the brain reached its maximum within 6 minutes of intravenous injection. nih.gov This rapid uptake into the brain is a critical determinant of its fast-acting analgesic properties. The research further quantified the brain-to-plasma concentration ratio at 5.17, indicating a high degree of CNS penetration. nih.gov The ability of dihydroetorphine to efficiently cross the blood-brain barrier is fundamental to its pharmacological activity.

Distribution from Injection Site to Brain in Animal Systems

Following administration, dihydroetorphine is rapidly distributed from the injection site to the brain. nih.govnih.gov This swift distribution is directly correlated with the onset of its analgesic effects observed in animal models, which typically occur within 5 to 15 minutes post-administration. nih.govnih.gov The efficiency of this distribution process underscores the compound's pharmacokinetic design for rapid action. Studies have also noted that serum protein binding for dihydroetorphine is approximately 83.4% in rats, a factor that influences its distribution dynamics. nih.gov

Metabolic Pathways and Enzyme Interactions in Research Investigations

The metabolism of dihydroetorphine is a rapid process primarily occurring in the liver, leading to the formation of an inactive metabolite.

Hepatic Metabolism and Glucuronidation Pathway in Animal Models

The primary metabolic pathway for dihydroetorphine in animal models is hepatic metabolism through glucuronidation. nih.gov In vitro studies using rat tissues have confirmed that glucuronidation activity is prominent in the liver, intestine, and kidney, but minimal in the skin and brain. nih.gov This process involves the conjugation of dihydroetorphine with glucuronic acid to form dihydroetorphine-glucuronide (DG), a pharmacologically inactive metabolite. nih.gov The rapid conversion to this inactive form contributes significantly to the compound's short duration of action. nih.gov

The table below summarizes the relative bioavailability and the ratio of the metabolite (DG) to the parent compound (DHE) after various administration routes in hairless rats, highlighting the extensive first-pass metabolism, especially after oral and intraperitoneal administration.

| Administration Route | Relative Bioavailability (%) | AUC Ratio (DG/DHE) |

|---|---|---|

| Intravenous (i.v.) | 100 | 1.76 |

| Intracutaneous (i.c.) | 70.8 | 3.26 |

| Subcutaneous (s.c.) | 79.8 | 4.74 |

| Intraperitoneal (i.p.) | 16.7 | 14.5 |

| Oral (p.o.) | 0.37 | 290 |

Influence of Cytochrome P450 Enzymes on Metabolism in Research Contexts

While glucuronidation is the main metabolic route, research indicates that cytochrome P450 (CYP450) enzymes also play a role in the metabolism of dihydroetorphine hydrochloride. patsnap.com The activity of these enzymes can be altered by other drugs, which may in turn affect the metabolism of dihydroetorphine. patsnap.com Co-administration with drugs that induce CYP450 enzymes could potentially decrease its efficacy, whereas inhibitors of these enzymes might increase the risk of toxicity by slowing its metabolism. patsnap.com

Elimination Characteristics in Preclinical Investigations

The elimination of dihydroetorphine from the body is rapid and occurs primarily through the bile. nih.govresearchgate.net Preclinical studies in rats have shown that the compound is mainly excreted as its inactive glucuronide metabolite (DG). nih.gov Following intravenous injection, 89.5% of the administered dose was recovered in the bile as DG within 240 minutes. nih.gov The plasma elimination half-life of the parent compound after intravenous administration in rats was found to be 37.2 minutes, confirming its rapid clearance from the system. nih.gov

The table below details key pharmacokinetic parameters of Dihydroetorphine in a rat model following intravenous administration.

| Parameter | Value |

|---|---|

| Elimination Half-Life (Plasma) | 37.2 minutes |

| Primary Route of Excretion | Biliary |

| Major Excreted Form | Dihydroetorphine-glucuronide (DG) |

| % of Dose Excreted in Bile (as DG) | 89.5% within 240 minutes |

Skin Permeation and Transdermal Delivery Kinetics in Animal Models

The transdermal delivery of dihydroetorphine has been explored as a method to provide sustained systemic exposure, potentially overcoming the compound's characteristically short duration of action observed with other administration routes. nih.govnih.gov Research in this area has utilized various animal models to investigate the permeation characteristics of dihydroetorphine through the skin and to determine the pharmacokinetics of transdermal formulations. nih.govnih.gov Studies have employed both in vitro methods with excised animal skin and in vivo models to assess the performance of different transdermal systems. nih.gov

Detailed kinetic analyses in hairless rats have provided significant insights into the skin permeation of dihydroetorphine. nih.gov An in vitro study using excised hairless rat skin found that dihydroetorphine exhibited moderate permeability when applied as an aqueous suspension. nih.gov The same study revealed that the flux of dihydroetorphine from a drug-dispersed pressure-sensitive adhesive tape was significantly higher—specifically, threefold that of the aqueous suspension. nih.gov The permeation kinetics from the tape were consistent with Fickian diffusion models, particularly after the tape's removal. nih.gov

A transdermal delivery system (TDS) for this compound was developed using components such as polyvinyl alcohol, polyvinyl pyrrolidone, and lactose. nih.gov The release kinetics of this system were evaluated in animal models. nih.gov In rabbits, the release of dihydroetorphine from this TDS was shown to follow a first-order kinetic mechanism. nih.gov Subsequent in vivo studies using this system in Wistar rats demonstrated that a relatively stable blood concentration of the drug was maintained for a prolonged period, specifically from 4 to 32 hours after administration. nih.gov

Further in vivo research in hairless rats, using a dihydroetorphine adhesive tape, showed that plasma concentrations could be maintained at a suitable level (0.2-0.8 ng/mL) for more than 8 hours following application to either the abdomen or dorsal skin, up until the tape was removed. nih.govoup.com These findings demonstrated the feasibility of controlling plasma concentrations of dihydroetorphine through topical application with a pressure-sensitive adhesive system in a rat model. nih.gov

Data Tables

Table 1: In Vitro Skin Permeation of Dihydroetorphine in Hairless Rat Model

This table summarizes the comparative flux of dihydroetorphine from different formulations through excised hairless rat skin.

| Formulation Type | Relative Permeation Flux | Supporting Evidence |

| Aqueous Suspension | Baseline | nih.gov |

| Drug-Dispersed Adhesive Tape | 3x higher than aqueous suspension | nih.gov |

Table 2: In Vivo Transdermal Delivery Kinetics of Dihydroetorphine in Animal Models

This table outlines the pharmacokinetic findings from studies of dihydroetorphine transdermal systems in rabbits and rats.

| Animal Model | Delivery System | Key Kinetic Finding(s) | Duration of Observation | Supporting Evidence |

| Rabbit | Dihydroetorphine-TDS (polyvinyl alcohol, polyvinyl pyrrolidone, lactose) | Release governed by first-order mechanism. | Not specified | nih.gov |

| Wistar Rat | Dihydroetorphine-TDS (polyvinyl alcohol, polyvinyl pyrrolidone, lactose) | Relatively stable blood drug concentration. | 4-32 hours | nih.gov |

| Hairless Rat | Dihydroetorphine-Adhesive Tape | Plasma concentration maintained at 0.2-0.8 ng/mL. | >8 hours | nih.govoup.com |

Preclinical Pharmacodynamics and Efficacy Investigations

Antinociceptive Efficacy in Defined Animal Models (e.g., Hot Plate, Acetic Acid Writhing Tests)

The antinociceptive properties of Dihydroetorphine hydrochloride have been substantiated in various established animal models of pain. These tests are designed to assess analgesic activity by measuring the delay in response to a noxious stimulus or the reduction of a pain-induced behavior.

In the acetic acid-induced writhing test in mice, a model for visceral chemical pain, opioid agonists are known to inhibit the characteristic abdominal constrictions. akjournals.comnih.gov This test is considered particularly sensitive to the analgesic actions of opioid compounds. akjournals.com The writhing response is triggered by the intraperitoneal injection of an irritant like acetic acid, which causes the release of endogenous mediators that sensitize nociceptors. nih.gov The efficacy of an analgesic is determined by its ability to reduce the frequency of these writhing movements.

The hot plate test is another common method used to evaluate centrally acting analgesics. science.gov This test measures the reaction time of an animal, typically a mouse or rat, to a thermal stimulus. nih.gov An increase in the latency to respond (e.g., paw licking or jumping) after administration of a compound indicates an antinociceptive effect. nih.govacs.org The hot plate test is particularly useful for assessing compounds with high agonist efficacy. acs.org Studies have shown that this compound produces a potent, dose-dependent antinociceptive effect in these and other models, such as the tail pinch test. nih.gov

| Animal Model | Observed Effect of this compound | Key Finding |

|---|---|---|

| Acetic Acid Writhing Test (Mice) | Inhibition of abdominal constrictions | The model is highly sensitive for evaluating the visceral antinociceptive action of opioids. akjournals.comnih.gov |

| Hot Plate Test (Mice/Rats) | Increased latency to thermal stimulus (paw lick/jump) | Demonstrates efficacy against thermal nociception, indicative of strong central analgesic activity. acs.orgacs.org |

| Tail Pinch Test (Mice) | Dose-dependent antinociceptive effect | Systemic administration produced a robust analgesic response. nih.gov |

Comparative Pharmacodynamic Studies with Other Opioids in Research Models

Comparative studies are crucial for characterizing the pharmacological profile of a new opioid analgesic relative to existing standards, such as morphine. Research in animal models has consistently demonstrated that this compound is an exceptionally potent opioid agonist.

In a comparative study in mice using the tail pinch method, this compound (DHE) was found to be significantly more potent than morphine, regardless of the administration route. The efficacy ratio between DHE and morphine was approximately 1,000 to 1,500:1 when administered parenterally (intraperitoneally, subcutaneously, or intravenously). nih.gov When administered orally, the potency difference was less pronounced, with the ratio being about 100:1. nih.gov However, this study also noted that the duration of the antinociceptive effect of DHE was shorter than that of morphine. nih.gov Other reports corroborate this high potency, estimating Dihydroetorphine to be between 1,000 and 12,000 times more potent than morphine depending on the assessment method. wikipedia.orgnih.gov

Dihydroetorphine is a derivative of etorphine, another potent opioid primarily used in veterinary medicine for large animal immobilization. wikipedia.org Both compounds belong to the oripavine subclass of opioids. In studies with rhesus monkeys, etorphine demonstrated high efficacy in the warm water tail withdrawal procedure, a characteristic shared by other high-efficacy µ-opioid receptor agonists like fentanyl. doi.org Dihydroetorphine acts as a selective µ-opioid receptor agonist, but also binds to and activates delta and kappa opioid receptors. nih.gov

| Parameter | This compound | Morphine | Reference |

|---|---|---|---|

| Relative Potency (Parenteral) | ~1,000 - 1,500 times that of morphine | Baseline (1x) | nih.gov |

| Relative Potency (Oral) | ~100 times that of morphine | Baseline (1x) | nih.gov |

| General Potency Range | 1,000 - 12,000 times that of morphine | Baseline (1x) | wikipedia.orgnih.gov |

| Duration of Action | Shorter | Longer | nih.gov |

Synergistic Effects of this compound in Combination Studies (e.g., with Tramadol) in Animal Models

Pharmacological research has explored the potential for synergistic interactions between this compound and other analgesics. A notable example is its combination with tramadol (B15222). Tramadol is a centrally acting analgesic with a dual mechanism of action: it is a weak µ-opioid receptor agonist, and it also inhibits the reuptake of serotonin (B10506) and norepinephrine, which enhances inhibitory pain pathways. nih.gov

Research in rat models has demonstrated that the combination of this compound and tramadol produces a synergistic analgesic effect. google.comgoogle.comnih.gov This synergy means that the combined effect of the two drugs is greater than the sum of their individual effects. Furthermore, the study indicated that this combination delayed the development of acute opiate tolerance in the animal model. google.comgoogle.com The interaction is believed to stem from the complementary mechanisms of the two compounds, with Dihydroetorphine providing potent µ-opioid agonism and tramadol contributing through both its weak opioid activity and its modulation of monoaminergic systems. nih.govnih.gov

Investigations into Dependence Liability in Animal Models

Psychological Dependence Potential in Preclinical Self-Administration Studies

Self-administration studies in animals are a primary method for assessing the reinforcing effects of a substance, which is a key indicator of psychological dependence potential. nih.gov In these models, animals learn to perform a specific action, such as pressing a lever, to receive a dose of a drug. nih.gov

Animal studies have indicated that dihydroetorphine possesses a strong potential for psychological dependence. un.orggovinfo.gov Research in rat models found dihydroetorphine to be 5,000 to 10,000 times more potent than morphine in self-administration tests. un.orggovinfo.govecddrepository.org In similar studies involving monkeys, dihydroetorphine was determined to be 500 times more potent than morphine and 100 times more potent than heroin. un.orggovinfo.govecddrepository.org Furthermore, drug discrimination studies in rats, which measure an animal's ability to perceive a drug's subjective effects, showed dihydroetorphine to be 8,000 times more potent than morphine and 1,000 times more potent than heroin. un.orggovinfo.gov These findings underscore the significant reinforcing properties of the compound, suggesting a high liability for psychological dependence. un.orgecddrepository.org

Table 1: Relative Potency of Dihydroetorphine in Preclinical Self-Administration and Drug Discrimination Studies

| Animal Model | Test Type | Potency Compared to Morphine | Potency Compared to Heroin | Source |

|---|---|---|---|---|

| Rat | Self-Administration | 5,000-10,000x | Not Specified | un.org, ecddrepository.org, govinfo.gov |

| Monkey | Self-Administration | 500x | 100x | un.org, ecddrepository.org, govinfo.gov |

| Rat | Drug Discrimination | 8,000x | 1,000x | un.org, govinfo.gov |

Physical Dependence Manifestations and Withdrawal Syndromes in Animal Models

The potential for a substance to induce physical dependence is typically evaluated by observing withdrawal syndromes after the cessation of chronic administration. nih.gov Animal studies have shown that the physical dependence-producing properties of dihydroetorphine are relatively low, especially when compared to its potent psychological dependence liability. un.orggovinfo.govecddrepository.org

In mice, daily treatment with dihydroetorphine for six days did not lead to the development of physical dependence, as evaluated by naloxone-precipitated withdrawal. nih.gov However, physical dependence could be induced in mice through a different administration schedule involving five repeated injections at one or two-hour intervals. nih.gov This suggests that a sustained level of antinociceptive activity over several hours is necessary for physical dependence to develop. nih.gov Notably, the resulting dependent state was very short-lived, disappearing within two hours. nih.gov The withdrawal syndromes observed in mice, such as in jumping tests, were weaker than those caused by morphine. un.orggovinfo.govecddrepository.org

Studies in rats using continuous infusion provided further insight. nih.gov In one study, rhesus monkeys exposed to intermittent high doses for 42 days showed no behavioral signs of physical dependence upon abrupt withdrawal or after a naloxone (B1662785) challenge. nih.gov To investigate further, rats were administered dihydroetorphine via continuous infusion to ensure chronic and continuous receptor exposure. nih.gov This method did produce physical dependence; abstinence signs, including body weight loss, irritability, and "wet-dog shakes," were observed after stopping a low-dose infusion regimen. nih.gov A high-dose infusion regimen produced both stereotyped behavior and physical dependence. nih.gov These findings confirm that while dihydroetorphine's capacity to produce physical dependence may be lower than other opioids, it is nonetheless real. nih.gov In withdrawal precipitation and abrupt withdrawal tests in monkeys, the withdrawal syndromes for dihydroetorphine were significantly weaker than those of morphine. govinfo.govecddrepository.org

Table 2: Summary of Physical Dependence Studies on Dihydroetorphine in Animal Models

| Animal Model | Administration Method | Observed Withdrawal Signs | Key Finding | Source |

|---|---|---|---|---|

| Mouse | 6 days of daily injections | No dependence developed | Daily intermittent dosing did not induce dependence. | nih.gov |

| Mouse | 5 repeated injections (1-2 hr intervals) | Naloxone-precipitated withdrawal signs (unspecified) | Dependence induced but was very short-lived (disappeared after 2 hrs). | nih.gov |

| Rat | Continuous infusion (low-dose) | Body weight loss, irritability, wet-dog shakes | Continuous exposure induced physical dependence. | nih.gov |

| Monkey | Intermittent high doses (42 days) | No behavioral signs of dependence | Intermittent dosing did not evoke physical dependence signs. | nih.gov |

| Monkey | Withdrawal precipitation & abrupt withdrawal tests | Weaker withdrawal syndromes compared to morphine | Dihydroetorphine's physical dependence is significantly less severe than morphine's. | ecddrepository.org, govinfo.gov |

Conditioned Place Preference Studies and Reward Pathway Analysis in Animal Models

Conditioned place preference (CPP) is an experimental paradigm used to evaluate the rewarding or aversive properties of a substance. The test measures an animal's preference for an environment that has been associated with drug exposure, providing insight into the drug's impact on reward pathways.

Studies have demonstrated that dihydroetorphine has a rewarding effect in animal models. nih.gov Continuous infusion of dihydroetorphine was shown to produce a rewarding effect in normal rats, as measured by the CPP test. nih.gov This finding aligns with the compound's high potential for psychological dependence observed in self-administration studies. nih.gov

An interesting finding from this research is the influence of an animal's physical state on the rewarding effects of the drug. nih.gov In rats experiencing formalin-induced inflammation, a model for persistent pain, dihydroetorphine did not produce a rewarding effect. nih.gov This suggests that the rewarding properties of dihydroetorphine, and thus its addiction potential, might be more prominent in pain-free conditions. nih.gov The use of CPP assays is considered a valuable method for assessing reward mechanisms and can help in resolving contradictory findings on dependence potential across different species and conditions.

Table 3: Conditioned Place Preference (CPP) Study of Dihydroetorphine in Rats

| Animal Model | Experimental Condition | CPP Test Outcome | Inferred Property | Source |

|---|---|---|---|---|

| Rat | Normal (Pain-Free) | Rewarding effect observed | Indicates abuse liability in non-pain states. | nih.gov |

| Rat | Formalin-Induced Inflammation (Pain Model) | No rewarding effect observed | Suggests addiction potential may be lower when used for pain. | nih.gov |

Analytical Methodologies and Quality Control for Research Materials

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of dihydroetorphine hydrochloride and for detecting, identifying, and quantifying any related substances or impurities. These impurities can arise from the synthetic process or from degradation of the compound.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the standard method for determining the purity of this compound and profiling related substances. medkoo.com A typical method employs a reverse-phase column, which separates compounds based on their hydrophobicity.

A validated HPLC method was established for the determination of this compound and its related substances. medkoo.com The method demonstrates good linearity, precision, and accuracy, making it suitable for quality control. medkoo.com Purity is often determined to be greater than 95% for research-grade material. acs.org

| HPLC Parameter | Condition |

| Column | Diamonsil ODS C₁₈ (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile - 0.02 mol·L⁻¹ KH₂PO₄ (23:77), adjusted to pH 3.5-4.0 with H₃PO₄ |

| Flow Rate | 1.0 mL·min⁻¹ |

| Detection | UV at 211 nm |

| Linear Range | 1.0-50 µg·mL⁻¹ (r=0.9999) |

| Reproducibility (RSD) | <2% |

| Data from a validated method for the analysis of this compound injection. medkoo.com |

Bioanalytical Methods for Detection in Biological Matrices (for research purposes)

For research studies investigating the compound in biological systems, validated bioanalytical methods are necessary to accurately measure concentrations in complex matrices like blood, plasma, or urine. libretexts.org The validation of these methods ensures selectivity, sensitivity, accuracy, and precision, according to established guidelines. pmda.go.jpeuropa.eu

A method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) has been developed for the determination of dihydroetorphine in human blood and urine. Current time information in Ahmedabad, IN. Due to the low volatility of the compound, a derivatization step is required to make it suitable for GC analysis. The sample is first extracted from the biological fluid and then derivatized with N-heptafluorobutyrylimidazole. sigmaaldrich.comCurrent time information in Ahmedabad, IN. The resulting derivative is then analyzed by GC-MS, often using selected-ion monitoring (SIM) for enhanced sensitivity and specificity. Current time information in Ahmedabad, IN.

| Bioanalytical Method Parameter | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Biological Matrices | Blood, Urine |

| Sample Preparation | Dichloromethane extraction followed by derivatization with N-heptafluorobutyrylimidazole. Current time information in Ahmedabad, IN. |

| Derivative Formed | Dihydroetorphine monoheptafluorobutyl derivative. Current time information in Ahmedabad, IN. |

| Ionization Mode | Electron Impact (EI) |

| Ions Monitored (m/z) | Molecular Ion: 609. Main Fragments: 576, 534, 522, 508. sigmaaldrich.com |

| Quantitation Range | 1-20 ng/mL (urine), 2.5-250 ng/mL (plasma). Current time information in Ahmedabad, IN. |

| Accuracy | < 10.6% deviation. Current time information in Ahmedabad, IN. |

This method has been successfully applied to detect dihydroetorphine in biological samples for research and forensic purposes. sigmaaldrich.comCurrent time information in Ahmedabad, IN.

Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method used for the identification of dihydroetorphine in research samples. nih.gov The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For enhanced sensitivity and specificity, the mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode. researchgate.net This approach involves monitoring a small number of specific ion fragments characteristic of the target analyte, rather than scanning the entire mass range.

In the analysis of a derivatized dihydroetorphine sample, specific ions are chosen for monitoring based on their relative intensity and stability, which provides a characteristic fingerprint for the compound. researchgate.net For the monoheptafluorobutyl derivative of dihydroetorphine, the molecular ion (M+) is observed at a mass-to-charge ratio (m/z) of 609. nih.govresearchgate.net Key fragment ions selected for identification purposes include m/z 576, 534, 522, and 508. nih.govresearchgate.net Monitoring these specific ions significantly improves the signal-to-noise ratio, allowing for the detection of the substance at very low concentrations.

Table 1: Characteristic Ions for GC-MS-SIM Analysis of Derivatized Dihydroetorphine

| Ion Description | Mass-to-Charge Ratio (m/z) |

| Molecular Ion (M+) | 609 |

| Main Fragment 1 | 576 |

| Main Fragment 2 | 534 |

| Main Fragment 3 | 522 |

| Main Fragment 4 | 508 |

Data sourced from Luo et al. (1995). nih.govresearchgate.net

Derivatization Techniques for GC-MS Analysis

Chemical derivatization is a critical preparatory step for the successful analysis of many compounds, including dihydroetorphine, by GC-MS. jfda-online.com This process modifies the chemical structure of the analyte to improve its chromatographic properties, such as volatility and thermal stability, and to enhance detector response. jfda-online.com For dihydroetorphine, which contains polar functional groups, derivatization is essential to produce a form more suitable for GC analysis. nih.govresearchgate.net

A common method involves derivatizing dihydroetorphine with an acylating agent. nih.gov Specifically, N-heptafluorobutyrylimidazole has been successfully used to create a dihydroetorphine monoheptafluorobutyl derivative. nih.govresearchgate.net This derivative exhibits good performance characteristics in GC-MS analysis with electron impact ionization. nih.gov The procedure typically involves extracting the dihydroetorphine from the sample matrix, concentrating it to dryness, and then reacting it with the derivatizing agent. nih.govresearchgate.net

Table 2: Derivatization Parameters for Dihydroetorphine

| Parameter | Description |

| Analyte | Dihydroetorphine |

| Derivatizing Agent | N-heptafluorobutyrylimidazole |

| Resulting Derivative | Dihydroetorphine monoheptafluorobutyl derivative |

| Purpose | To increase volatility and improve chromatographic behavior for GC-MS analysis. nih.gov |

Detection Limits and Identification Criteria for Research Sample Analysis

The validation of an analytical method includes establishing its detection limits and the criteria used for positive identification. For the GC-MS method employing derivatization and selected ion monitoring, a detection limit of 1 picogram (pg) for dihydroetorphine has been reported. researchgate.netpopline.org This high level of sensitivity is crucial for the analysis of trace amounts of the substance in research samples.

The identification of dihydroetorphine in a sample is not based on a single parameter but on the combination of multiple pieces of evidence. nih.govresearchgate.net The established criteria for positive identification include:

Retention Time: The derivatized analyte must elute from the gas chromatography column at a specific, predetermined time, which should match that of a certified reference standard analyzed under the same conditions. nih.govresearchgate.net

Multiple Ion Monitoring: The presence of all the selected characteristic ions (e.g., m/z 609, 576, 534, 522, and 508) must be confirmed. nih.govresearchgate.net

Relative Peak Intensity: The ratios of the intensities of the monitored ions must correspond to the ratios observed for a known standard. nih.govresearchgate.net

Adherence to these stringent criteria ensures a high degree of confidence in the analytical results, minimizing the risk of false positives. This method has been successfully applied to the detection of dihydroetorphine in biological fluids. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Ligand Design

Influence of Structural Modifications on Opioid Receptor Binding and Functional Activity

Key structural features of the morphinan (B1239233) skeleton are critical for receptor binding and activity. These include a phenolic hydroxyl group at C3, an ether linkage between C4 and C5, a tertiary amine at position 17, and five centers of chirality (C5, C6, C9, C13, and C14), ensuring a high degree of stereoselectivity. auburn.edu

Structural modifications at various positions on the oripavine scaffold have led to a wide spectrum of compounds with different activities, ranging from potent agonists to partial agonists and antagonists.

C3-Hydroxyl Group: Etherification or esterification of the C3-phenolic hydroxyl group generally reduces analgesic activity. For instance, decreasing the length of the alkyl group at this position is correlated with lower Ki values (higher binding affinity) at the mu-receptor. nih.gov O-demethylation of C3-methoxy compounds, like thebaine to oripavine, is a key step in synthesizing more potent derivatives. nih.gov

C6 Position: Modifications at the C6 position have a relatively minor effect on binding affinity. nih.gov However, the introduction of the 6,14-endoetheno bridge, a hallmark of the Bentley compounds, creates a more rigid structure that significantly enhances potency. scirp.orgresearchgate.netresearchgate.net

C7 Side Chain: The addition of a branched tertiary alcohol substituent at the C7 position dramatically increases potency. wikipedia.org Saturation of the 7,8-double bond of etorphine to yield dihydroetorphine further enhances this potency, making it one of the most powerful opioid analgesics known, with a potency up to 12,000 times that of morphine. nih.govresearchgate.netwikipedia.org

N-Substituent at Position 17: The nature of the substituent on the nitrogen atom is a critical determinant of functional activity. Replacing the N-methyl group with larger alkyl groups tends to decrease activity. However, substituting it with groups like cyclopropylmethyl or cyclobutylmethyl can transform a potent agonist into a partial agonist (e.g., buprenorphine) or a powerful antagonist (e.g., diprenorphine). auburn.eduwikipedia.org

| Compound | Key Structural Modification (from Oripavine/Thebaine base) | Primary Opioid Receptor Target | Functional Activity | Relative Potency (vs. Morphine) |

|---|---|---|---|---|

| Etorphine | 6,14-endoetheno bridge; C7 tertiary alcohol | μ-opioid receptor | Agonist | ~3,000x |

| Dihydroetorphine | Saturation of 7,8-double bond of etorphine | μ-opioid receptor | Agonist | up to 12,000x nih.govwikipedia.org |

| Buprenorphine | N-cyclopropylmethyl; C7 tertiary alcohol | μ-opioid receptor | Partial Agonist | 25-100x |

| Diprenorphine | N-cyclopropylmethyl; C7 tertiary alcohol | μ, κ, δ receptors | Antagonist | N/A (Antagonist) |

| Acetorphine | Acetylation of C3-hydroxyl of etorphine | μ-opioid receptor | Agonist | ~8,700x wikipedia.org |

Design and Characterization of Novel Oripavine Derivatives and Analogues

The design of novel oripavine derivatives has been a significant area of research, driven by the goal of understanding opioid receptor function and developing compounds with improved pharmacological profiles. The synthesis of these complex molecules often begins with naturally occurring opium alkaloids, primarily thebaine or oripavine. researchgate.netresearchgate.netcdnsciencepub.com

A pivotal reaction in the synthesis of potent 6,14-ethenomorphinans is the Diels-Alder reaction. researchgate.net In this [4+2] cycloaddition, the conjugated diene system within the C-ring of thebaine reacts with a dienophile to form the characteristic 6,14-endoetheno bridge. researchgate.netresearchgate.net This transformation introduces a rigid, conformationally constrained structure that is fundamental to the high potency of compounds like etorphine and dihydroetorphine.

Subsequent synthetic steps are employed to introduce further diversity:

Grignard Reaction: This is used to add the characteristic tertiary alcohol side chain at the C7 position.

O-Demethylation: The cleavage of the C3-methyl ether of the thebaine-derived adduct is necessary to produce the phenolic oripavine derivative, a group crucial for high-affinity binding.

N-Demethylation and N-Alkylation: To modulate functional activity, the N-methyl group is often removed and replaced with other substituents, such as cyclopropylmethyl or cyclobutylmethyl, to create antagonists or partial agonists. researchgate.netcdnsciencepub.com

The characterization of these novel derivatives involves a comprehensive analysis of their chemical and pharmacological properties. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, are used to confirm the molecular structure and stereochemistry of the synthesized compounds. researchgate.net Following structural confirmation, the new molecules are subjected to in vitro binding assays to determine their affinity (Ki values) for the different opioid receptor subtypes (μ, δ, and κ). Functional assays are then performed to characterize their activity as agonists, antagonists, or partial agonists. nih.gov These studies often utilize cell lines expressing specific recombinant human opioid receptors. nih.govresearchgate.net

| Synthetic Step | Starting Material | Reagents/Conditions | Key Structural Transformation | Purpose |

|---|---|---|---|---|

| Diels-Alder Reaction | Thebaine | Dienophile (e.g., methyl vinyl ketone) | Formation of 6,14-endoetheno bridge | Creates rigid structure for high potency researchgate.net |

| Grignard Addition | Diels-Alder adduct | Grignard reagent (e.g., propylmagnesium bromide) | Addition of tertiary alcohol at C7 | Enhances agonist potency |

| 3-O-Demethylation | Thevinone derivative | Strong base or acid | Conversion of C3-methoxy to C3-hydroxyl | Crucial for high receptor affinity nih.gov |

| N-Demethylation | N-methyl morphinan | Cyanogen bromide or chloroformates | Removal of N-methyl group | Precursor for N-alkylation |

| N-Alkylation | Nor-derivative (secondary amine) | Alkyl halide (e.g., cyclopropylmethyl bromide) | Introduction of new N-substituent | Modulates activity (agonist to antagonist) wikipedia.org |

Stereochemistry and its Impact on Pharmacological Profile in Research Models

Stereochemistry is a critical determinant of the pharmacological activity of dihydroetorphine and related oripavine derivatives. nih.govmdpi.com The complex, rigid structure of the morphinan skeleton contains multiple chiral centers, and the specific three-dimensional arrangement of atoms dictates how the molecule interacts with the chiral environment of the opioid receptor binding pocket. auburn.educhiralpedia.com Even minor changes in stereoisomerism can lead to dramatic differences in binding affinity, efficacy, and functional activity. ankara.edu.trresearchgate.net

The two enantiomers of a chiral drug, which are non-superimposable mirror images, should be considered as distinct pharmacological entities. nih.gov In the context of opioid analgesics, one enantiomer (the eutomer) is typically responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even produce different effects. chiralpedia.com For morphinan-based opioids, only the (-)-isomer is pharmacologically active as an analgesic. auburn.edu

The stereochemistry of the C7 side chain introduced via the Grignard reaction is particularly important. For instance, research has shown that the agonist potency of etorphine and dihydroetorphine is associated with the (R)-configuration at the C20 carbon (within the C7 side chain). researchgate.netresearchgate.net The corresponding (S)-epimer often displays significantly lower potency. This highlights the precise spatial requirements of the opioid receptor's binding site, which can differentiate between subtle variations in the orientation of the side chain.

The inherent chirality of the morphinan core at positions C5, C6, C9, C13, and C14 establishes the foundational stereochemical framework. The (-)-morphine configuration, which is biosynthetically derived from (R)-reticuline, is essential for analgesic activity. scirp.org Any deviation from this natural stereochemistry typically results in a loss of opioid receptor affinity and efficacy. The interaction between the ligand and the receptor is a highly specific three-point attachment, and only the correct enantiomer can achieve the optimal orientation for receptor activation.

| Chiral Center | Configuration | Impact on Pharmacological Profile | Example |

|---|---|---|---|

| Overall Morphinan Skeleton | (-)-isomer | Required for analgesic activity. The (+)-isomer is inactive. auburn.edu | (-)-Morphine |

| C5 | R | Part of the essential morphinan core stereochemistry. | Dihydroetorphine |

| C6 | S | Part of the essential morphinan core stereochemistry. | Dihydroetorphine |

| C9 | R | Defines the relationship between the piperidine (B6355638) ring and the rest of the molecule. | Dihydroetorphine |

| C13 | S | A key quaternary center in the morphinan structure. | Dihydroetorphine |

| C14 | R | Part of the essential morphinan core stereochemistry. | Dihydroetorphine |

| C20 (in C7 side chain) | R | Associated with extremely high agonist potency. researchgate.netresearchgate.net | (20R)-Etorphine, (20R)-Dihydroetorphine |

| C20 (in C7 side chain) | S | Significantly lower agonist potency compared to the R-epimer. | (20S)-Dihydrothevinol (by-product) researchgate.net |

Research Applications and Future Directions

Dihydroetorphine Hydrochloride as a Research Probe for Opioid Receptor Biology and Function

This compound's high affinity and potent agonist activity at opioid receptors make it an invaluable research probe. patsnap.com It is particularly useful for studying the intricate interactions between opioid ligands and their receptors.

Receptor Binding Assays: Due to its high potency, dihydroetorphine is utilized as a reference compound in competitive binding assays to determine the affinity of new, unknown compounds for opioid receptors. Its strong and well-characterized binding provides a reliable standard against which other ligands can be measured.

Investigating Receptor Subtypes: Dihydroetorphine exhibits activity at mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govnih.gov This broad-spectrum activity allows researchers to probe the function and interplay of these different receptor subtypes. While it is considered a selective μ-opioid receptor agonist, its interaction with δ and κ receptors provides a tool to understand the complexities of multi-receptor signaling. nih.govnih.gov

Elucidating Structure-Activity Relationships: As a member of the 6,14-ethenomorphinan class of opioids, dihydroetorphine's rigid molecular structure is a key area of study. mdpi.com Research into its structure and that of its analogues helps to delineate the specific chemical features required for high-affinity binding and potent agonist activity at opioid receptors. akjournals.com This knowledge is crucial for understanding the fundamental principles of opioid pharmacology.

Probing Receptor States: Studies have utilized dihydroetorphine to investigate the different conformational states of opioid receptors, such as high and low affinity states, which are influenced by the presence of ions and other cellular factors. acs.org This research provides insight into the dynamic nature of receptor activation.

Below is a table summarizing the binding affinities of Dihydroetorphine for different opioid receptors.

| Opioid Receptor Subtype | Binding Affinity (Ki) |

| Mu (μ) | High |

| Delta (δ) | Moderate |

| Kappa (κ) | Moderate |

Data compiled from various in vitro studies.

Contributions to the Understanding of Endogenous Opioid System Pharmacology

The study of this compound has significantly advanced our comprehension of the endogenous opioid system, which plays a vital role in pain modulation, mood, and other physiological processes. patsnap.com

Mimicking Endogenous Opioid Action: By acting as a potent agonist, dihydroetorphine mimics the effects of endogenous opioids like enkephalins and endorphins, but with much greater potency and a different pharmacokinetic profile. patsnap.comnih.gov This allows researchers to study the downstream effects of robust opioid receptor activation in a controlled manner.

Investigating Tolerance and Dependence: The development of tolerance and physical dependence are significant challenges in opioid therapy. Studies involving the continuous administration of dihydroetorphine in animal models have provided insights into the molecular mechanisms underlying these phenomena. nih.gov Interestingly, research suggests that in the presence of certain types of pain, the rewarding effects and potential for addiction may be reduced. nih.gov

Understanding Pain Pathways: The powerful analgesic effect of dihydroetorphine is mediated through its action on opioid receptors in the central nervous system. patsnap.com By observing its effects on nociceptive pathways, researchers can better understand how the endogenous opioid system functions to suppress pain signals. annualreviews.org This includes its action on both presynaptic and postsynaptic neurons in the spinal cord. annualreviews.org

Potential for Guiding the Development of Novel Opioid Analogues with Targeted Research Profiles

The unique chemical structure and pharmacological profile of this compound make it a valuable template for the design of novel opioid analogues with specific research applications.

Development of Selective Ligands: While dihydroetorphine itself has a broad-spectrum activity, its morphinan (B1239233) backbone can be chemically modified to create analogues with higher selectivity for a particular opioid receptor subtype (μ, δ, or κ). nih.gov These selective ligands are essential tools for dissecting the specific physiological roles of each receptor type.

Creation of Mixed Agonist-Antagonist Compounds: The search for safer analgesics has led to the development of compounds with mixed agonist-antagonist properties. akjournals.com The structure of dihydroetorphine can be modified to create analogues that act as agonists at one receptor type (e.g., for analgesia) and antagonists at another (e.g., to reduce side effects). Buprenorphine, a related compound, is a prime example of a clinically successful mixed agonist-antagonist. nih.govmdpi.com

Designing Fluorescent and Radiolabeled Probes: The dihydroetorphine scaffold can be functionalized with fluorescent tags or radioisotopes. nih.gov These molecular probes are invaluable for visualizing the location and density of opioid receptors in tissues and for tracking the distribution of the drug in real-time, aiding in both basic research and drug development. mdpi.com

Exploring Novel Delivery Systems: Research into transdermal patches and sublingual formulations for dihydroetorphine has been conducted to improve its pharmacokinetic profile. nih.gov This work can guide the development of novel drug delivery systems for other potent opioid analogues, aiming to provide sustained therapeutic effects while minimizing adverse reactions. nih.gov

The table below outlines some key structural modifications of the morphinan scaffold and their potential impact on the pharmacological profile, guiding future research.

| Structural Modification | Potential Impact on Pharmacological Profile |

| Alteration of the N-substituent | Can shift activity from agonist to antagonist |

| Modification of the C-14 hydroxyl group | Can enhance analgesic potency |

| Introduction of functional groups to the aromatic ring | Can alter receptor selectivity and affinity |

| Changes to the 6,14-endo-ethano bridge | Affects the rigidity and binding orientation of the molecule |

This targeted approach to drug design, informed by the study of compounds like dihydroetorphine, holds promise for the development of the next generation of research tools and potentially safer therapeutic agents.

Regulatory and Ethical Considerations in Dihydroetorphine Hydrochloride Research

Controlled Substance Classification and Implications for Research Protocol Compliance

Dihydroetorphine hydrochloride is classified as a controlled substance due to its high potential for abuse and its pharmacological similarity to other potent opioids. federalregister.govnih.gov In the United States, it is listed as a Schedule II controlled substance under the Controlled Substances Act (CSA). federalregister.govwikipedia.orgvirginia.gov This classification signifies that while it has a high potential for abuse, there may be some accepted medical use, though with severe restrictions. nih.gov Internationally, it is placed in Schedule I of the Single Convention on Narcotic Drugs, 1961. federalregister.gov

The Schedule II classification imposes significant and strict requirements on researchers and their institutions. nih.govuaf.edu Compliance with these regulations is mandatory and involves several key areas:

Registration and Licensing: Researchers intending to work with Schedule I or II substances must obtain a specific registration from the Drug Enforcement Administration (DEA). usdoj.govny.gov This process is separate from registrations for substances in Schedules III-V and often involves a more thorough review and inspection by the DEA. uaf.eduusdoj.gov In some jurisdictions, additional state-level licensing is also required. ny.govrutgers.edu

Procurement: The acquisition of Schedule II substances is tightly controlled. Researchers cannot order these substances directly from vendors. rutgers.edu Instead, purchases must be made through designated institutional channels using a specific DEA form (Form 222) for Schedule I and II drugs. tamu.edu This creates a clear and auditable trail from the supplier to the end-user.

Security and Storage: The CSA mandates robust security measures to prevent the diversion of controlled substances. rutgers.edu Schedule I and II substances must be stored in a securely locked safe or cabinet with access strictly limited to authorized personnel. uci.edu Detailed records of who has access to storage areas must be maintained. rutgers.edu

Record-Keeping and Inventory: Meticulous record-keeping is a cornerstone of regulatory compliance. tamu.edu Researchers must maintain a detailed log that accounts for every dose of a Schedule II substance from its acquisition to its final disposition, whether through administration to an animal, disposal, or loss. uaf.edutamu.edu These records for Schedule I and II substances must be kept separate from all other records and be readily available for inspection by regulatory agencies. tamu.edu

Personnel: All personnel who will handle the controlled substance must be officially authorized and listed on the approved research protocol. uaf.edurutgers.edu This includes individuals who may have access to the storage locations. rutgers.edu Background checks may be required, and individuals with a history of drug-related felonies are generally prohibited from working with controlled substances. rutgers.edu

Disposal: The disposal of unused or expired controlled substances is also highly regulated. Researchers cannot simply discard these materials. uci.edu Disposal must be handled by authorized personnel and follow methods approved by the DEA and other relevant authorities, often involving witnessed destruction and detailed documentation. rutgers.eduuci.edu

Failure to comply with these stringent protocols can result in severe penalties, including the revocation of research licenses, civil fines, and criminal prosecution. Therefore, institutional oversight through an Institutional Animal Care and Use Committee (IACUC) and dedicated compliance offices is crucial to ensure all legal and regulatory obligations are met. rutgers.edu

Ethical Frameworks for Preclinical Animal Research Involving Highly Potent Opioids

The use of animals in research, particularly with substances that can cause significant physiological effects and potential suffering, is a matter of serious ethical concern. mdpi.comnih.gov Research involving highly potent opioids like this compound is guided by established ethical frameworks designed to ensure animal welfare. nih.gov A central tenet of these frameworks is the principle of the "Three Rs" (Replacement, Reduction, and Refinement), with some proposing a fourth "R" for Responsibility. nih.gov

Replacement: This principle encourages researchers to use non-animal methods whenever possible. nih.gov This could include in vitro studies, computer modeling, or other alternatives that can provide relevant data without the use of live animals. mdpi.comnih.gov While complete replacement is not always feasible, especially for complex biological questions, the continuous development and validation of alternative methods is a priority. mcgill.ca

Reduction: When animal use is deemed necessary, researchers must design their experiments to use the minimum number of animals required to obtain scientifically valid and statistically significant data. nih.gov This involves careful experimental design and statistical analysis to avoid unnecessary duplication and ensure that each animal's contribution to the research is maximized.

Refinement: This principle focuses on minimizing any pain, distress, or suffering experienced by the animals. nih.gov For studies involving potent opioids, this is particularly critical. Refinements can include:

Establishing clear humane endpoints to ensure that animals are not subjected to prolonged or severe suffering.

Utilizing the least invasive procedures possible.

Ensuring that all personnel handling the animals are properly trained in humane care and the specific procedures of the study.

Preclinical models, often using rodents or non-human primates, are essential for understanding the complex effects of opioids. nih.govpnas.org However, researchers must continuously weigh the potential benefits of the research against the ethical costs to the animals involved. mdpi.com The ultimate goal is to generate knowledge that can lead to the development of safer and more effective analgesics while upholding the highest standards of animal welfare. pnas.org

Q & A

Q. How is dihydroetorphine hydrochloride chemically characterized for research purposes?

this compound is identified by its molecular formula C25H35NO4·HCl (molecular weight: 449.98) and structural features, including a 17-methyl group and a 6,14-endo-etheno bridge. Analytical characterization employs high-performance liquid chromatography (HPLC) with UV detection, validated for specificity, linearity, and precision to confirm identity and quantify impurities . Chemical standards should adhere to pharmacopeial guidelines for purity (85–115% of labeled content) .

Q. What analytical methods ensure purity and stability of this compound in pharmaceutical formulations?

Reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol-phosphate buffer) is standard for quantifying this compound in injections and sublingual tablets. Method validation includes testing for degradation products (e.g., oxidation byproducts) under stress conditions (light, heat, pH extremes). Peak retention time matching and spectral analysis confirm compound identity . Stability studies require storage in light-resistant, sealed containers at controlled temperatures .

Q. What pharmacological classification defines this compound?

this compound is a µ-opioid receptor partial agonist with high analgesic potency (1000–12,000× morphine in animal models). It is classified as a Schedule II controlled substance due to its abuse potential, requiring strict regulatory protocols for handling and storage in research settings .

Q. What regulatory considerations apply to preclinical studies involving this compound?

Researchers must comply with Schedule II controlled substance regulations, including secure storage, usage logs, and institutional licensing. Ethical approvals are mandatory for animal studies, particularly for dependence models, given its cross-tolerance with morphine and heroin .

Advanced Research Questions

Q. What experimental models elucidate the paradoxical effects of this compound on physical performance?

Rodent studies demonstrate that subcutaneous administration can enhance locomotor activity while reducing pain perception, contradicting typical opioid-induced sedation. Experimental designs should include dose-response curves, behavioral assays (e.g., rotarod tests), and simultaneous pain threshold measurements (e.g., tail-flick tests) to isolate mechanisms .

Q. How does this compound’s receptor-binding profile differ from other opioids?

Competitive binding assays using radiolabeled ligands (e.g., [³H]-DAMGO for µ-opioid receptors) reveal its partial agonism and high affinity for δ- and κ-opioid receptors. Advanced studies combine in vitro receptor autoradiography with in vivo knockout models to dissect contributions of receptor subtypes to analgesia and side effects .

Q. How can contradictory findings on dependence potential be resolved in translational research?

While rodent models show low physical dependence (minimal withdrawal symptoms after abrupt cessation), human studies in heroin addicts indicate higher abuse liability than methadone. Researchers must compare species-specific pharmacokinetics (e.g., blood-brain barrier penetration) and employ conditioned place preference (CPP) assays to assess reward mechanisms across species .

Q. What methodologies detect this compound in biological matrices for abuse liability studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction is optimal for detecting dihydroetorphine and metabolites in plasma or urine. Cross-reactivity studies with immunoassays (e.g., opioid panels) are critical to avoid false positives in forensic research .

Q. How does this compound modulate immune function in chronic pain models?

In vivo studies in mice show suppressed lymphocyte proliferation and cytokine production (e.g., IL-2, IFN-γ). Methodologies combine analgesia models (e.g., chronic constriction injury) with flow cytometry and ELISA to correlate immune suppression with opioid dosing schedules .

Q. What experimental designs address discrepancies in dihydroetorphine’s efficacy across pain modalities?

Comparative studies using neuropathic (e.g., spinal nerve ligation) versus inflammatory (e.g., carrageenan-induced edema) pain models reveal modality-specific efficacy. Electrophysiological recordings of dorsal root ganglia neurons can clarify mechanisms, while microdialysis quantifies neurotransmitter release (e.g., GABA, glutamate) in pain pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products